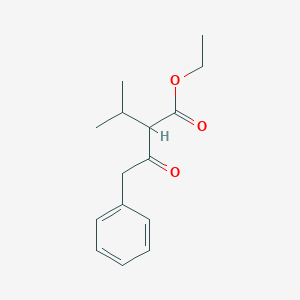
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate (EIPB) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of asymmetric synthesis and biocatalysis. This article aims to provide a detailed overview of the biological activity of EIPB, including its synthesis, enzymatic interactions, and applications in pharmaceuticals.
- Molecular Formula : C15H20O3
- Molecular Weight : 248.32 g/mol
- Purity : Typically around 95%.
Synthesis and Enzymatic Activity
EIPB is primarily synthesized through various methods, including microbial fermentation and chemical synthesis. One notable aspect of its synthesis involves the enantioselective reduction of related compounds, such as ethyl 2-oxo-4-phenylbutyrate (EOPB), which serves as a substrate for several enzymes.
Enzymatic Reduction
-
Microbial Enantioselective Reduction :
- Different microorganisms, including Saccharomyces cerevisiae and Kluyveromyces marxianus, have been employed to achieve high enantiomeric excess (ee) in the production of chiral intermediates from EIPB. For instance, S. cerevisiae has been shown to produce (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% ee.
- The use of immobilized yeast cells has optimized the asymmetric bioreduction process, achieving yields of up to 90% with enantiomeric excesses ranging from 96% to 99%.
-
Biocatalytic Systems :
- A recombinant E. coli strain has been developed for the scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, achieving over 98.5% ee during the conversion process . This system highlights the potential for industrial applications due to its high catalytic efficiency and stability.
Case Studies and Research Findings
Several studies have investigated the biological activity of EIPB and its derivatives, focusing on their applications in pharmaceutical synthesis:
-
Chiral Intermediate Production :
- The production of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester (HPBE), a crucial intermediate for angiotensin-converting enzyme inhibitors (ACEIs), was achieved through the highly selective asymmetric reduction of EOPB catalyzed by carbonyl reductase (CpCR). This process demonstrated a conversion rate of 98.3% with an ee of 99.9%, emphasizing the compound's relevance in drug development .
-
Catalytic Antibody Applications :
- Research has also explored the use of catalytic antibodies for the asymmetric synthesis of EIPB derivatives, achieving high conversion rates and enantiomeric excesses exceeding 99.9%. This approach indicates a promising avenue for synthesizing complex chiral molecules.
Biological Activity Overview
The biological activity of EIPB can be summarized as follows:
特性
IUPAC Name |
ethyl 3-oxo-4-phenyl-2-propan-2-ylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)14(11(2)3)13(16)10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMIDTBEENEUNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176519-53-2 |
Source


|
| Record name | ethyl 3-oxo-4-phenyl-2-(propan-2-yl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














